7-Bromopyrrolo[1,2-a]quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H7BrN2 |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
7-bromopyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H7BrN2/c12-8-3-4-11-10(6-8)13-7-9-2-1-5-14(9)11/h1-7H |
InChI Key |
MKXYYJODCAATRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)Br)N=CC2=C1 |
Origin of Product |
United States |
The Significance of the Pyrrolo 1,2 a Quinoxaline Scaffold in Heterocyclic Chemistry
The pyrrolo[1,2-a]quinoxaline (B1220188) scaffold is a tricyclic heterocyclic system that has garnered substantial attention in medicinal chemistry and materials science. zendy.ionih.gov This framework is the foundation for a diverse range of compounds with notable biological activities. nih.gov The inherent structural features of the pyrrolo[1,2-a]quinoxaline core, which includes a fused pyrrole (B145914) and quinoxaline (B1680401) ring system, give rise to unique electronic and steric properties. These properties make it a valuable pharmacophore in the design of new therapeutic agents. zendy.ionih.gov
Research has demonstrated that derivatives of this scaffold exhibit a wide spectrum of pharmacological activities, including but not limited to, anticancer, antifungal, antituberculosis, and antimalarial properties. zendy.io Furthermore, they have been identified as 5-HT3 receptor agonists and inhibitors of kinases such as CK2 and AKT. zendy.ionih.gov The versatility of the pyrrolo[1,2-a]quinoxaline scaffold allows for the synthesis of a multitude of derivatives, each with the potential for distinct biological effects. researchgate.netrsc.orgrsc.org The dual electron donor/acceptor nature of the pyridine-pyrrole core also contributes to its interesting photophysical properties, making it a subject of study for applications in materials science, such as in fluorescent probes and organic light-emitting diodes (OLEDs). nih.gov
The development of efficient and reliable synthetic routes to access these compounds remains a key objective in contemporary medicinal chemistry and drug discovery. zendy.io The ability to construct this tricyclic skeleton through various synthetic strategies underscores its importance and the ongoing interest in its chemical and biological potential. zendy.ioumich.edu
An Overview of Strategic Modifications on the Pyrrolo 1,2 a Quinoxaline Core
The versatility of the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold lies in the numerous possibilities for strategic modifications to its core structure. These modifications are crucial for fine-tuning the physicochemical and biological properties of the resulting derivatives. nih.gov Researchers have explored a variety of synthetic methodologies to introduce different functional groups at various positions of the pyrrolo[1,2-a]quinoxaline ring system.
One common strategy involves the introduction of substituents at the 4-position of the scaffold. For instance, the synthesis of 4-substituted pyrrolo[1,2-a]quinoxalines has been achieved through multistep heterocyclizations starting from substituted 2-nitroanilines. sigmaaldrich.com These modifications have been shown to be important for modulating the biological activity of the compounds. sigmaaldrich.com
Another key area of modification is the introduction of various side chains. For example, piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives have been synthesized and evaluated for their ability to inhibit drug transporters in Candida albicans. nih.gov Furthermore, the introduction of a functional hydrophilic side chain at the 2-position of a 3-pyridyl moiety attached to the pyrrolo[1,2-a]quinoxaline core has been explored to improve the druglike properties of Sirt6 activators. nih.govnih.gov
The synthesis of these modified derivatives often involves sophisticated chemical reactions, including palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. nih.gov The ability to selectively introduce a wide range of substituents allows for the creation of large libraries of compounds for screening and optimization in drug discovery programs. nih.gov
The Focus on Halogenated Pyrrolo 1,2 a Quinoxaline Analogs in Contemporary Synthesis
Foundational Synthetic Routes to Pyrrolo[1,2-a]quinoxalines
The construction of the pyrrolo[1,2-a]quinoxaline core has been a subject of extensive research, leading to the development of various synthetic protocols over the years.
Historical Perspectives and Early Approaches
The earliest methods for the synthesis of pyrrolo[1,2-a]quinoxalines often involved multi-step procedures with harsh reaction conditions. One of the classical and most common approaches is the Bischler–Napieralski type reaction. rsc.org This involves the cyclization of N-(2-acylaminophenyl)pyrroles using dehydrating agents like phosphorus oxychloride (POCl₃). rsc.orgrsc.org Another foundational method is the Pictet-Spengler type reaction, which involves the condensation of 2-(1H-pyrrol-1-yl)anilines with various cyclization partners such as aldehydes. rsc.org Cheeseman and Tuck reported the first synthesis of a pyrrolo[1,2-a]quinoxaline in 1965. nih.gov These early methods, while groundbreaking, often suffered from limitations such as the need for high temperatures and a narrow substrate scope, particularly for 4-aryl substituted derivatives. rsc.org
Modern Catalyst-Driven Cyclization Strategies
To overcome the limitations of classical methods, significant efforts have been directed towards the development of catalyst-driven cyclization strategies. These modern approaches offer milder reaction conditions, broader substrate scope, and higher efficiency.
A variety of transition metals have been employed to catalyze the synthesis of pyrrolo[1,2-a]quinoxalines.
Palladium (Pd): Palladium catalysts have been utilized in multicomponent reactions. For instance, a one-pot protocol involving the condensation of substituted isatin (B1672199) with substituted o-phenylene diamine in the presence of palladium acetate (B1210297) has been reported. researchgate.net Buchwald-Hartwig cross-coupling reactions using a palladium catalyst have also been employed to synthesize piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives. nih.gov
Iron (Fe): Iron-catalyzed methods provide a cost-effective and environmentally friendly alternative. A straightforward approach involves the reaction of 1-(2-aminophenyl)pyrroles with cyclic ethers, catalyzed by iron(III) chloride (FeCl₃), to construct the C-C and C-N bonds necessary for the quinoxaline (B1680401) ring system. rsc.org Another iron-catalyzed method achieves the synthesis of 4-aryl pyrrolo[1,2-a]quinoxalines through an oxidative coupling of 1-(2-aminophenyl)pyrroles with methyl arenes. nih.gov Furthermore, iron complexes have been used to catalyze transfer hydrogenation between alcohols and 1-(2-nitrophenyl)pyrroles to yield 4-substituted pyrrolo[1,2-a]quinoxalines. researchgate.net
Copper (Cu): Copper-catalyzed aerobic oxidative domino reactions have been developed for the synthesis of pyrrolo[1,2-a]quinoxalines from readily available α-amino acids and 1-(2-halophenyl)-1H-pyrroles. acs.org
| Catalyst | Reactants | Reaction Type | Key Features |
| Palladium Acetate | Substituted Isatin, o-Phenylene Diamine | Multicomponent Condensation | Mild conditions, good to excellent yields. researchgate.net |
| FeCl₃ | 1-(2-aminophenyl)pyrroles, Cyclic Ethers | Annulation and Cleavage | Low-cost, good functional group tolerance. rsc.org |
| Iron Catalyst | 1-(2-aminophenyl)pyrroles, Methyl Arenes | Oxidative Coupling | Proceeds in air, easily accessible reagents. nih.gov |
| Copper Catalyst | α-Amino Acids, 1-(2-halophenyl)-1H-pyrroles | Aerobic Oxidative Domino Reaction | Tolerates various functional groups. acs.org |
Metal-free catalytic systems have gained prominence due to their reduced cost and toxicity.
Iodine (I₂): An efficient iodine-catalyzed cascade coupling protocol has been developed for the synthesis of pyrrolo[1,2-a]quinoxaline derivatives. This method utilizes iodine as a non-toxic catalyst and DMSO as an oxidant in a metal-free process, proceeding via sp³ and sp² C-H cross-dehydrogenative coupling. rsc.org
p-Dodecylbenzene Sulfonic Acid (p-DBSA): This surfactant has been used as a catalyst in Pictet-Spengler reactions to form 4-phenylpyrrole[1,2-a]quinoxaline type compounds in green solvents like water and ethanol (B145695) at room temperature. unisi.it
Electrochemical Methods: An iodine-mediated electrochemical C(sp³)–H cyclization offers a mild and efficient route to functionalized quinoxalines with good to excellent yields and high atom economy. rsc.org
One-Pot and Multicomponent Reaction Protocols
One-pot and multicomponent reactions are highly desirable in organic synthesis as they reduce the number of purification steps, save time, and minimize waste.
A catalyst-free, one-pot, three-component reaction of 1,2-diaminobenzene, dialkyl acetylenedicarboxylates, and ethyl bromopyruvate provides a simple entry to functionalized pyrrolo[1,2-a]quinoxaline derivatives in good yields. nih.govbeilstein-journals.orgresearchgate.net
Indium(III) chloride (InCl₃) has been shown to catalyze a two-component reaction of 1-(2-aminophenyl)pyrroles or -indoles with 2-propargyloxybenzaldehydes to directly synthesize fused quinoxaline systems. nih.gov
One-pot three-component reactions of 1-substituted benzimidazoles with ethyl bromoacetate (B1195939) and electron-deficient alkynes have also been reported to yield pyrrolo[1,2-a]quinoxalin-4-ones. researchgate.net
Regioselective Halogenation Approaches to Pyrrolo[1,2-a]quinoxalines
The introduction of a halogen atom, such as bromine, onto the pyrrolo[1,2-a]quinoxaline scaffold is a crucial step for further functionalization and the development of new derivatives. The position of halogenation is highly dependent on the reagent and reaction conditions.
A novel and efficient method for the regioselective bromination of pyrrolo[1,2-a]quinoxalines utilizes tetrabutylammonium (B224687) tribromide (TBATB). rsc.orgnih.gov This mild brominating agent allows for the highly selective synthesis of C3-brominated or C1,C3-dibrominated products in good yields. rsc.orgnih.gov The reaction exhibits broad substrate applicability and can be performed on a gram scale. rsc.orgnih.gov
The general procedure for C3-bromination involves reacting the pyrrolo[1,2-a]quinoxaline substrate with TBATB in acetonitrile (B52724) (MeCN) at 80 °C. rsc.org For dibromination at the C1 and C3 positions, the solvent is switched to dimethyl sulfoxide (B87167) (DMSO). rsc.org
| Product | Brominating Agent | Solvent | Temperature | Yield |
| 3-Bromopyrrolo[1,2-a]quinoxaline | TBATB | MeCN | 80 °C | 94% rsc.org |
| 1,3-Dibromopyrrolo[1,2-a]quinoxaline | TBATB | DMSO | 80 °C | Not specified |
While the direct regioselective synthesis of 7-Bromopyrrolo[1,2-a]quinoxaline is not explicitly detailed in the provided context, the existing methodologies for synthesizing the core structure and performing regioselective halogenations provide a strong foundation for its targeted synthesis. The synthesis would likely involve the initial construction of the pyrrolo[1,2-a]quinoxaline core using one of the modern catalytic methods, followed by a carefully controlled bromination step. The specific conditions for achieving bromination at the 7-position would require further investigation, potentially through the use of specific directing groups or alternative brominating agents.
Direct C-H Bromination Methodologies
Direct C-H bromination represents a straightforward approach to introduce a bromine atom onto the pyrrolo[1,2-a]quinoxaline core. This method avoids the need for pre-functionalized starting materials, making it an atom-economical choice.
Employment of Brominating Agents
Various brominating agents have been effectively used for the synthesis of brominated pyrrolo[1,2-a]quinoxalines. N-Bromosuccinimide (NBS) is a common reagent for electrophilic bromination of electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.org It serves as a convenient and solid source of electrophilic bromine. masterorganicchemistry.com Another effective reagent is tetrabutylammonium tribromide (TBATB), which is considered a mild and safe brominating agent. rsc.orgboffinaccess.com It allows for high regioselectivity in the bromination of pyrrolo[1,2-a]quinoxalines, leading to C3-brominated or C1, C3-dibrominated products. rsc.orgnih.govnih.govresearchgate.net The choice of brominating agent can significantly influence the reaction's outcome, including the position and degree of bromination. For instance, while NBS can lead to 1,3-dibromination, TBATB can be controlled to achieve selective C3-monobromination. nih.govsioc-journal.cn
| Brominating Agent | Substrate | Product(s) | Reference |
| N-Bromosuccinimide (NBS) | Pyrrolo[1,2-a]quinoxaline | 1,3-Dibromopyrroloquinoxaline | sioc-journal.cn |
| Tetrabutylammonium tribromide (TBATB) | Pyrrolo[1,2-a]quinoxaline | C3-Bromopyrrolo[1,2-a]quinoxaline or C1, C3-Dibromopyrrolo[1,2-a]quinoxaline | rsc.orgnih.govnih.gov |
| CuBr2/K2S2O8 | Pyrrolo[1,2-a]quinoxaline | C1-Bromopyrrolo[1,2-a]quinoxaline | nih.gov |
Solvent-Mediated Regiocontrol in Bromination Reactions
The solvent system employed in the bromination reaction plays a crucial role in directing the regioselectivity of the halogenation. For instance, in the iodination of pyrrolo[1,2-a]quinoxaline using N-iodosuccinimide (NIS), switching the solvent from chloroform (B151607) (CHCl3) to N,N-dimethylformamide (DMF) redirects the substitution from the C1 to the C3 position. sioc-journal.cn While this specific example pertains to iodination, it highlights the significant influence of the solvent on the regiochemical outcome of halogenation on the pyrrolo[1,2-a]quinoxaline scaffold. In the case of bromination with NBS, the use of dimethyl sulfoxide (DMSO) has been noted in the C1-chlorination of 4-arylpyrrolo[1,2-a]quinoxalines, suggesting its potential role in influencing regioselectivity in halogenation reactions. nih.gov The polarity and coordinating ability of the solvent can stabilize or destabilize reaction intermediates, thereby favoring one substitution pattern over another. acs.org
| Solvent | Halogenating Agent | Position of Halogenation | Reference |
| Acetonitrile (MeCN) | Tetrabutylammonium tribromide (TBATB) | C3 | nih.gov |
| N,N-Dimethylformamide (DMF) | N-Iodosuccinimide (NIS) | C3 | sioc-journal.cn |
| Chloroform (CHCl3) | N-Iodosuccinimide (NIS) | C1 | sioc-journal.cn |
| Dimethyl sulfoxide (DMSO) | N-Chlorosuccinimide (NCS) | C1 | nih.gov |
Mechanistic Insights into Regioselective C7-Bromination
While specific studies detailing the mechanism of C7-bromination are not prevalent, the regioselectivity can be inferred from general principles of C-H functionalization on heterocyclic systems. The electronic properties of the pyrrolo[1,2-a]quinoxaline ring system dictate the positions most susceptible to electrophilic attack. The pyrrole (B145914) moiety is generally more electron-rich than the quinoxaline part, making it more reactive towards electrophiles. Computational studies, such as the analysis of Highest Occupied Molecular Orbital (HOMO) and calculated 13C chemical shifts, can predict the most nucleophilic positions. wuxibiology.com The proposed mechanism for bromination with TBATB involves the electrophilic attack of a bromine molecule, slowly released from TBATB, onto the electron-rich pyrrole ring. This leads to the formation of a carbon-positive intermediate, which then eliminates a molecule of hydrogen bromide to yield the brominated product. nih.gov The regioselectivity for C3-bromination is attributed to the electronic effects of the pyrrolo[1,2-a]quinoxaline system. nih.gov
Indirect Synthetic Pathways for Bromine Incorporation at C7
Indirect methods for introducing a bromine atom at the C7 position typically involve the synthesis of the pyrrolo[1,2-a]quinoxaline ring from precursors that already contain the desired bromine substituent.
Precursor Functionalization and Subsequent Cyclization
A common strategy for the synthesis of substituted pyrrolo[1,2-a]quinoxalines involves the cyclization of appropriately functionalized precursors. rsc.orgresearchgate.netresearchgate.netrsc.org This approach allows for the introduction of a bromine atom at a specific position on one of the starting materials, which is then carried through the synthetic sequence to the final product. For example, a brominated 2-(1H-pyrrol-1-yl)aniline could be cyclized with an appropriate reagent to form the desired this compound. rsc.orgnih.gov Various cyclization strategies have been developed, including Pictet-Spengler reactions, unisi.it and metal-catalyzed or iodine-mediated C-H functionalization/cyclization reactions. rsc.orgrsc.org The synthesis of the pyrrolo[1,2-a]quinoxaline skeleton can be achieved from precursors such as N-(2-acylaminophenyl)pyrroles or through the reaction of 1-(2-aminophenyl)pyrroles with aldehydes or cyclic ethers. rsc.orgrsc.org
Cross-Coupling Strategies for Bromine Introduction
While not specific for the introduction of bromine at the C7 position, cross-coupling reactions represent a powerful tool for the formation of carbon-halogen bonds on aromatic systems. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been utilized to synthesize piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives from brominated precursors. rsc.org Although this demonstrates the utility of cross-coupling in functionalizing the pyrrolo[1,2-a]quinoxaline scaffold, methods specifically for introducing bromine at C7 via cross-coupling are not extensively documented. However, the C3-brominated pyrrolo[1,2-a]quinoxalines have been shown to undergo further transformations, such as Suzuki coupling reactions, to introduce aryl groups. nih.gov This highlights the synthetic versatility of the brominated intermediates.
Advanced Synthetic Strategies for Diversification
Modern organic synthesis has seen a shift towards more sustainable and efficient catalytic methods. For the construction of complex heterocyclic systems like pyrrolo[1,2-a]quinoxalines, advanced strategies such as photoredox catalysis, electrochemical methods, and novel annulation reactions offer significant advantages over traditional approaches, including milder reaction conditions and broader functional group tolerance.
Photoredox Catalysis in Pyrrolo[1,2-a]quinoxaline Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds under mild conditions. This strategy has been successfully applied to the synthesis of functionalized pyrrolo[1,2-a]quinoxalines.
One notable method involves a visible-light-driven photocatalytic tandem reaction to synthesize 2-sulfenylated pyrrolo[1,2-a]quinoxalines. rsc.org This process is based on a radical addition-cyclization mechanism where sulfur radical intermediates are generated and directly participate in the subsequent C–S bond formation. rsc.org This approach provides an efficient pathway for the precise installation of a sulfur-containing functional group at the C2-position of the heterocyclic core.
Another innovative approach is the visible light-mediated synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones from aryl cyclopropanes and quinoxalinones. rsc.org This catalyst-free method proceeds through a ring-opening and unexpected cyclization cascade, offering a green and efficient route to these valuable compounds. rsc.org The operational simplicity and use of inexpensive laboratory reagents make it a highly attractive and scalable protocol. rsc.org
Furthermore, a visible-light-induced decarboxylative radical coupling of ortho-substituted arylisocyanides with radicals generated from phenyliodine(III) dicarboxylate reagents has been developed. This method demonstrates excellent functional group compatibility and allows for the synthesis of a variety of highly functionalized pyrrolo[1,2-a]quinoxalines. researchgate.net
| Reactants | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Isocyanides, Disulfides | Visible Light, Photocatalyst | 2-Sulfenylated pyrrolo[1,2-a]quinoxalines | Not specified | rsc.org |
| Aryl cyclopropanes, Quinoxalinones | Visible Light, HCl, HNO3 | Pyrrolo[1,2-a]quinoxalin-4(5H)-ones | Good | rsc.org |
| ortho-Substituted arylisocyanides, Phenyliodine(III) dicarboxylates | Visible Light | Highly functionalized pyrrolo[1,2-a]quinoxalines | 53-93% | researchgate.net |
Electrochemical Oxidation Methods for Core Construction
Electrochemical synthesis offers a green and efficient alternative to conventional chemical oxidation by minimizing waste and avoiding stoichiometric chemical oxidants. An efficient iodine-mediated electrochemical C(sp³)–H cyclization has been developed for the synthesis of various functionalized quinoxalines, affording products in good to excellent yields. This method is noted for its mild conditions, broad substrate scope, and high atom economy.
A related strategy involves the electrochemical oxidative dehydrogenative annulation of 1-(2-aminophenyl)pyrroles with ethers. In this atom-economic reaction, tetrahydrofuran (B95107) (THF) can serve as both a reactant and the solvent, with hydrogen gas as the only byproduct. This method facilitates the functionalization of C(sp³)–H bonds and the construction of C–C and C–N bonds to form the pyrrolo[1,2-a]quinoxaline core in moderate to good yields.
| Reactants | Method | Key Features | Yield | Reference |
|---|---|---|---|---|
| (Not specified) | Iodine-mediated electrochemical C(sp³)–H cyclization | Mild conditions, broad substrate scope, high atom economy | Good to excellent | |
| 1-(2-Aminophenyl)pyrroles, Ethers (e.g., THF) | Electrochemical oxidative dehydrogenative annulation | Atom economic, H2 as sole byproduct | Moderate to good |
Annulation and Cleavage Reactions of Cyclic Ethers
A straightforward and efficient method for the synthesis of pyrrolo[1,2-a]quinoxaline derivatives involves the iron(III) chloride (FeCl₃)-catalyzed reaction of 1-(2-aminophenyl)pyrroles with cyclic ethers. rsc.org This reaction proceeds through an annulation and cleavage of the cyclic ether, enabling the functionalization of C(sp³)–H bonds and the construction of both C–C and C–N bonds in a single operation. rsc.org
The key advantages of this methodology are the use of an inexpensive and low-toxicity iron catalyst and readily available starting materials. rsc.org The reaction demonstrates good functional group tolerance, and a range of pyrrolo[1,2-a]quinoxaline derivatives can be obtained in moderate to good yields. rsc.org For instance, the reaction of 1-(2-aminophenyl)pyrrole with THF using FeCl₃ as the catalyst and di-tert-butyl peroxide (DTBP) as an oxidant in tert-butanol (B103910) at ambient temperature can produce the desired product in good yield.
| 1-(2-Aminophenyl)pyrrole Substrate | Cyclic Ether | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Unsubstituted | Tetrahydrofuran (THF) | FeCl₃, DTBP, t-BuOH, Ambient Temp. | 4-(Butan-1-ol)pyrrolo[1,2-a]quinoxaline | 75% | rsc.org |
| 4-Methyl substituted | Tetrahydrofuran (THF) | FeCl₃, DTBP, t-BuOH, Ambient Temp. | 7-Methyl-4-(butan-1-ol)pyrrolo[1,2-a]quinoxaline | 71% | rsc.org |
| 4-Fluoro substituted | Tetrahydrofuran (THF) | FeCl₃, DTBP, t-BuOH, Ambient Temp. | 7-Fluoro-4-(butan-1-ol)pyrrolo[1,2-a]quinoxaline | 68% | rsc.org |
Further Functionalization at Other Positions of the Pyrrolo[1,2-a]quinoxaline Scaffold
Introduction of Diverse Chemical Moieties (e.g., Sulfenylated, Thiocyanated, Selenocyanated, Trifluoromethylated)
The this compound scaffold serves as a versatile platform for the introduction of various functional groups, leading to a diverse array of derivatives. The presence of the bromine atom on the quinoxaline ring generally does not impede the functionalization of the electron-rich pyrrole moiety. The reactivity of the pyrrole ring, particularly at the C1, C2, and C3 positions, allows for the incorporation of sulfenylated, thiocyanated, selenocyanated, and trifluoromethylated groups through several synthetic methodologies.
Sulfenylation:
The introduction of a sulfur-containing functional group onto the pyrrolo[1,2-a]quinoxaline core can be achieved through different strategies, primarily targeting the C1 or C2 positions.
A direct C1-H bond sulfenylation of 4-aryl-pyrrolo[1,2-a]quinoxalines has been developed using diaryl disulfides in the presence of a copper catalyst and potassium iodide. nih.gov This method is tolerant of a wide range of functional groups, including halogens, on the quinoxaline ring. nih.govresearchgate.net The reaction proceeds under mild conditions and provides a convenient route to highly substituted thioethers. nih.gov
Alternatively, a visible-light-driven photocatalytic tandem reaction enables the synthesis of 2-sulfenylated pyrrolo[1,2-a]quinoxalines. rsc.orgrsc.org This approach utilizes a radical addition-cyclization mechanism, starting from isocyanides and disulfides. rsc.org This method offers a precise pathway for synthesizing C2-sulfur-substituted heterocyclic compounds. rsc.org
Interactive Table: Sulfenylation of Pyrrolo[1,2-a]quinoxaline Derivatives
| Position of Sulfenylation | Methodology | Key Reagents | Reference |
|---|---|---|---|
| C1 | Direct C-H Sulfenylation | Diaryl disulfides, CuCl₂, KI | nih.gov |
| C2 | Visible-Light Photocatalysis | Isocyanides, Disulfides | rsc.orgrsc.org |
Thiocyanation and Selenocyanation:
Efficient methods for the direct thiocyanation and selenocyanation of the pyrrolo[1,2-a]quinoxaline core have been established, primarily occurring at the C1 position. These reactions are typically promoted by N-Chlorosuccinimide (NCS) and use ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN), potassium thiocyanate (KSCN), or potassium selenocyanate (B1200272) (KSeCN) as the respective functional group source. rsc.org
These protocols are characterized by their mild reaction conditions and broad substrate scope, allowing for the synthesis of diverse 1-thiocyanato- and 1-selenocyanatopyrrolo[1,2-a]quinoxalines in good yields. rsc.org The scalability of these methods to the gram scale has also been demonstrated. rsc.org
Interactive Table: Thiocyanation and Selenocyanation of Pyrrolo[1,2-a]quinoxalines
| Reaction | Position | Promoter | Reagent | Reference |
|---|---|---|---|---|
| Thiocyanation | C1 | NCS | NH₄SCN or KSCN | rsc.org |
| Selenocyanation | C1 | NCS | KSeCN | rsc.org |
Trifluoromethylation:
The introduction of a trifluoromethyl (CF₃) group, a crucial moiety in medicinal chemistry, onto the pyrrolo[1,2-a]quinoxaline skeleton has been achieved through a direct C-H trifluoromethylation reaction. This transformation is catalyzed by Cu(II) and utilizes sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) as the CF₃ source in the presence of potassium persulfate (K₂S₂O₈) as an oxidant. This method demonstrates excellent regioselectivity for the C1 position and has a broad substrate scope, making it suitable for gram-scale synthesis.
Mechanistic Studies of Derivatization Reactions
Understanding the mechanisms underlying the derivatization of brominated pyrrolo[1,2-a]quinoxalines is crucial for controlling regioselectivity and optimizing reaction conditions. The functionalization reactions discussed above proceed through different mechanistic pathways, primarily electrophilic substitution or radical-mediated processes.
Electrophilic Substitution Mechanism:
The high electron density of the pyrrole ring in the pyrrolo[1,2-a]quinoxaline system makes it susceptible to electrophilic attack, with the C1 and C3 positions being the most reactive sites. nih.gov
Bromination: The regioselective bromination at the C3 position using tetrabutylammonium tribromide (TBATB) is proposed to proceed via an electrophilic addition mechanism. A bromine molecule, slowly released from TBATB, reacts with the pyrrole ring to form a positively charged carbocation intermediate. Subsequent deprotonation (loss of HBr) restores aromaticity and yields the C3-brominated product. nih.gov Control experiments with radical scavengers showed no inhibition of the reaction, supporting a non-radical pathway. nih.gov
Thiocyanation/Selenocyanation: The NCS-promoted thiocyanation and selenocyanation are also believed to follow an electrophilic substitution pathway. NCS activates the thiocyanate or selenocyanate salt to generate an electrophilic species, which then attacks the electron-rich C1 position of the pyrrolo[1,2-a]quinoxaline ring.
Sulfenylation (Copper-promoted): The direct sulfenylation of C1–H bonds is thought to involve an electrophilic sulfenylation pathway. nih.gov The copper catalyst and iodide promoter likely activate the disulfide reagent to form an electrophilic sulfur species or a phenylthio radical intermediate that then reacts with the pyrrolo[1,2-a]quinoxaline core. nih.gov The high selectivity for the C1 position is consistent with an electrophilic substitution mechanism. nih.gov
Radical-Mediated Mechanism:
Trifluoromethylation: The copper-catalyzed trifluoromethylation is suggested to involve a CF₃-radical mechanism. The reaction between CF₃SO₂Na and the oxidant K₂S₂O₈ generates the trifluoromethyl radical (•CF₃). This radical then attacks the pyrrolo[1,2-a]quinoxaline ring, leading to the C1-trifluoromethylated product.
Sulfenylation (Visible-light mediated): The synthesis of 2-sulfenylated derivatives under visible light proceeds through a distinct radical pathway. rsc.orgrsc.org The photocatalyst excites the disulfide, leading to the formation of a sulfur radical. This radical then participates in a tandem sequence of radical addition to the isocyanide and subsequent cyclization to form the final product. rsc.org
Computational and Theoretical Investigations of 7 Bromopyrrolo 1,2 a Quinoxaline
Computational Chemistry in Rational Design and Virtual Screening
Computational chemistry is a cornerstone of modern drug discovery, enabling the rational design and high-throughput virtual screening of potential drug candidates. For the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold, these techniques have been applied to design inhibitors and activators for various protein targets.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is widely used to screen virtual libraries of compounds and to understand the structural basis of molecular recognition. Several studies have used docking to investigate pyrrolo[1,2-a]quinoxaline derivatives as modulators of key biological targets.
Key findings from these docking studies include:
Protein Tyrosine Phosphatase 1B (PTP1B): Derivatives of pyrrolo[1,2-a]quinoxaline have been identified as inhibitors of PTP1B, a target for type 2 diabetes. nih.gov Molecular docking simulations supported a putative binding mode where these compounds bind to an allosteric pocket formed by the α3, α6, and α7 helices, rather than the catalytic site. nih.govcbs.dk This allosteric binding is a sought-after feature for achieving inhibitor selectivity. researchgate.net
Sirtuin 6 (Sirt6): In the development of Sirt6 activators, docking studies were crucial for understanding structure-activity relationships (SAR). nih.govutmb.edu For one potent derivative, docking simulations indicated that a protonated nitrogen on its side chain forms favorable π-cation interactions with the Trp188 residue in the binding pocket, stabilizing the complex. nih.govutmb.edu
Bruton's Tyrosine Kinase (BTK): Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives were designed as noncovalent inhibitors of BTK, a target for B-cell malignancies. nih.govnih.gov Molecular docking was integral to the design process, helping to optimize the scaffold to fit into the BTK active site. nih.gov
Mycobacterium tuberculosis CtpF: To find new antitubercular drugs, pyrrolo[1,2-a]quinoxalines were analyzed in silico as potential inhibitors of the CtpF transporter. researchgate.net Docking analyses successfully identified derivatives, such as 4-(3,4-methylenedioxyphenyl) pyrrolo[1,2-a]quinoxaline, as potential CtpF inhibitors. researchgate.net
| Target Protein | Pyrrolo[1,2-a]quinoxaline Derivative Class | Key Computational Finding |
|---|---|---|
| Protein Tyrosine Phosphatase 1B (PTP1B) | Substituted pyrrolo[1,2-a]quinoxalines | Binding predicted at an allosteric tunnel (α3/α6/α7 pocket), not the active site. nih.govcbs.dk |
| Sirtuin 6 (Sirt6) | Derivatives with hydrophilic side chains | Identified π-cation interactions with Trp188 as key for stabilizing the ligand in the binding pocket. nih.govutmb.edu |
| Bruton's Tyrosine Kinase (BTK) | Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives | Docking simulations were central to the rational design of potent and selective noncovalent inhibitors. nih.gov |
| Casein Kinase 2 (CK2) | Phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acids | Molecular modeling was used to support the design of inhibitors with nanomolar potency. nih.gov |
| Mycobacterium tuberculosis CtpF | 4-Aryl-pyrrolo[1,2-a]quinoxalines | Identified specific derivatives as potential inhibitors of the bacterial ion transporter through in silico screening. researchgate.net |
Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the dynamic stability of the predicted ligand-protein complex over time. An MD simulation models the movements and interactions of atoms and molecules, providing insights into the conformational flexibility of both the ligand and the protein binding site.
For pyrrolo[1,2-a]quinoxaline derivatives, MD simulations have been used to validate docking results.
In the study of PTP1B inhibitors, MD simulations were used to confirm the stability of the binding mode within the allosteric pocket. nih.gov
When investigating potential antibacterial candidates targeting DNA gyrase, MD simulations were used to validate the docked poses. researchgate.net The stability of the complexes was confirmed by analyzing the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. Stable RMSD values, which reached a plateau around 0.3 nm, indicated that the protein-ligand complexes remained in a stable conformation throughout the simulation. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. By building a robust model, the activity of new, unsynthesized compounds can be predicted, guiding structural optimization efforts.
While a specific QSAR model for 7-Bromopyrrolo[1,2-a]quinoxaline has not been detailed in the literature, studies on related scaffolds demonstrate the utility of this approach. For instance, a QSAR analysis was performed on a series of pyrrolo[1,2-a]azolo-(azino-)[c]quinazolines to find inhibitors of the 15-lipoxygenase (15-LOX) enzyme. zsmu.edu.ua This study resulted in a five-parametric linear model that could be valuable for the future design of promising 15-LOX inhibitors. zsmu.edu.ua The analysis also revealed that there was no simple correlation between the inhibitory activity, lipophilicity, and the computationally calculated binding affinity, highlighting the complex nature of the structure-activity landscape. zsmu.edu.ua
The foundation for any QSAR model is a rich dataset of structure-activity relationships (SAR). Numerous studies on pyrrolo[1,2-a]quinoxaline derivatives provide such data. For example, the identification of 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid as a potent inhibitor of human protein kinase CK2 with an IC50 of 49 nM provides a critical data point that could be used to build a QSAR model for CK2 inhibitors. nih.gov Similarly, SAR studies on Sirt6 activators have explored how different functional groups on the pyrrolo[1,2-a]quinoxaline core affect activation potency, providing the necessary data to guide structural optimization through QSAR. nih.gov
Applications of 7 Bromopyrrolo 1,2 a Quinoxaline Derivatives in Advanced Organic Synthesis
Building Blocks for Complex Polycyclic Heterocyclic Systems
The 7-bromopyrrolo[1,2-a]quinoxaline core is a valuable starting material for the synthesis of more complex polycyclic heterocyclic systems. The bromine atom serves as a key functional group for intramolecular and intermolecular cyclization reactions, enabling the fusion of additional rings onto the pyrrolo[1,2-a]quinoxaline (B1220188) framework.
For instance, palladium-catalyzed reactions are instrumental in these transformations. researchgate.net One-pot sequential Sonogashira coupling reactions of 2,3-dichloroquinoxaline (B139996) with two different terminal alkynes can lead to the formation of unsymmetrical 2,3-dialkynyl quinoxalines. researchgate.net When 3-propyne-1-ol is used as one of the terminal alkynes, subsequent treatment with secondary amines can yield 4-alkynyl-substituted pyrrolo[1,2-a]quinoxalines. researchgate.net This highlights the utility of halogenated quinoxalines as precursors to the pyrrolo[1,2-a]quinoxaline system itself, which can then be further functionalized.
The reactivity of the bromine atom at the 7-position allows for the introduction of various substituents, which can then participate in cyclization reactions to form new heterocyclic rings. This approach has been utilized to synthesize a variety of fused heterocyclic systems with potential applications in medicinal chemistry and materials science. rsc.orgresearchgate.net
Precursors in Multi-Step Organic Transformations
The this compound moiety is a crucial intermediate in multi-step synthetic sequences. The bromine atom can be readily transformed into a variety of other functional groups through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. researchgate.net These reactions enable the introduction of aryl, alkyl, alkynyl, and amino groups, significantly expanding the structural diversity of the resulting molecules.
A notable example is the Buchwald-Hartwig palladium-catalyzed amination of 1-bromo-4-phenylpyrrolo[1,2-a]quinoxaline. nih.gov This reaction allows for the successful coupling of various substituted piperazines to the pyrrolo[1,2-a]quinoxaline core. nih.gov This demonstrates the utility of a bromo-substituted pyrrolo[1,2-a]quinoxaline as a precursor for creating libraries of compounds with potential biological activity.
The following table summarizes selected examples of palladium-catalyzed cross-coupling reactions on bromo-substituted pyrido[2,3-b]pyrazines, a related heterocyclic system, which illustrates the potential transformations applicable to this compound.
| Reaction Type | Catalyst | Ligand | Base | Solvent | Starting Material | Product |
| Suzuki Coupling | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine | 7-Aryl-2,3-diphenylpyrido[2,3-b]pyrazine |
| Sonogashira Coupling | PdCl₂(PPh₃)₂/CuI | - | Et₃N | THF | 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine | 7-Alkynyl-2,3-diphenylpyrido[2,3-b]pyrazine |
| Heck Coupling | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine | 7-Alkenyl-2,3-diphenylpyrido[2,3-b]pyrazine |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine | 7-Amino-2,3-diphenylpyrido[2,3-b]pyrazine |
This data is illustrative of reactions on a related heterocyclic system and is intended to show the potential of the 7-bromo substituent. researchgate.net
Role in Methodological Advancements in Organic Synthesis
The study of reactions involving this compound and its derivatives contributes to the development of new synthetic methods. The unique electronic and steric properties of the pyrrolo[1,2-a]quinoxaline system can influence the outcome of chemical transformations, leading to the discovery of novel reactivity patterns and the optimization of existing reaction conditions.
For example, the development of efficient palladium-catalyzed cross-coupling reactions for the functionalization of the pyrrolo[1,2-a]quinoxaline scaffold has been an area of active research. researchgate.netresearchgate.net These studies have not only provided access to a wide range of derivatives but have also advanced our understanding of palladium catalysis in the context of complex heterocyclic substrates. The insights gained from these investigations can be applied to other heterocyclic systems, thereby contributing to the broader field of organic synthesis.
Integration into Supramolecular Architectures (General for quinoxalines)
While specific research on the integration of this compound into supramolecular architectures is not extensively detailed, the general class of quinoxaline (B1680401) derivatives has shown significant promise in this area. Quinoxaline-based frameworks can participate in supramolecular self-assembly through various non-covalent interactions, such as π-π stacking, hydrogen bonding, and halogen bonding. nih.govresearchgate.net
A notable example involves a quinoxaline-based fluorimetric probe that exhibits a "turn-on" fluorescence response towards mesitylene. nih.govresearchgate.net This sensing mechanism is based on the specific 1:1 stoichiometric binding of the probe with mesitylene, leading to a morphological transformation from a fibril-network to a stone-shaped hetero-structure, indicative of mesitylene-induced self-assembly. nih.govresearchgate.net The introduction of a bromine atom, as in this compound, could potentially be exploited to direct the formation of specific supramolecular assemblies through halogen bonding, a highly directional and tunable non-covalent interaction. This opens up possibilities for the design of novel materials with applications in sensing, molecular recognition, and crystal engineering.
Structure Research Implications for Design of Pyrrolo 1,2 a Quinoxaline Analogues
Correlating Positional Halogenation with Structural Characteristics (e.g., C7 vs. C1, C3 bromination)
The introduction of a halogen atom, such as bromine, at different positions on the pyrrolo[1,2-a]quinoxaline (B1220188) core significantly influences the electronic distribution and steric profile of the molecule. This, in turn, dictates its structural characteristics and reactivity. The most studied positions for bromination are C1 and C3 on the pyrrole (B145914) moiety, and C7 on the quinoxaline (B1680401) benzene (B151609) ring.
Recent studies have focused on the regioselective bromination of the pyrrolo[1,2-a]quinoxaline system, shedding light on the inherent reactivity of different positions. Electrophilic bromination of the unsubstituted pyrrolo[1,2-a]quinoxaline preferentially occurs at the C3 position, followed by the C1 position, indicating the higher nucleophilicity of the pyrrole ring compared to the benzene ring. For instance, the use of tetrabutylammonium (B224687) tribromide (TBATB) as a mild brominating agent allows for the selective synthesis of 3-bromopyrrolo[1,2-a]quinoxaline. nih.gov If the C3 position is already substituted, bromination then occurs at the C1 position. nih.gov
The structural impact of this positional isomerism can be inferred from spectroscopic data. The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. For example, the ¹H NMR spectrum of the parent pyrrolo[1,2-a]quinoxaline shows distinct signals for each proton. Upon bromination, the signals of the protons in proximity to the bromine atom are expected to shift, providing clues about the electronic perturbations caused by the halogen.
Table 1: Spectroscopic Data for Brominated Pyrrolo[1,2-a]quinoxaline Derivatives
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
| 3-Bromopyrrolo[1,2-a]quinoxaline | 8.81 (s, 1H), 8.01 (dd, 1H), 7.88 (d, 1H), 7.84 (dd, 1H), 7.56 (td, 1H) | Not fully reported | nih.gov |
| 3-Bromo-7-chloropyrrolo[1,2-a]quinoxaline | 8.78 (s, 1H), 7.96 (d, 1H), 7.82 (dd, 1H), 7.74 (d, 1H), 7.49 (dd, 1H), 6.91 (d, 1H) | 145.02, 136.68, 131.24, 129.73, 128.51, 126.05, 123.82, 116.86, 114.69, 114.61, 96.10 | rsc.org |
| 3-Bromo-7-methylpyrrolo[1,2-a]quinoxaline | 8.72 (s, 1H), 7.74 (dd, 2H), 7.64 (d, 1H), 7.30 (dd, 1H), 6.83 (d, 1H), 2.47 (s, 3H) | 143.86, 135.79, 135.71, 130.08, 129.42, 125.16, 123.73, 115.98, 113.89, 113.02, 94.65, 21.20 | rsc.org |
| 1,3-Dibromo-7-chloropyrrolo[1,2-a]quinoxaline | 9.22 (d, 1H), 8.69 (s, 1H), 7.92 (d, 1H), 7.47 (dd, 1H), 6.95 (s, 1H) | 143.53, 135.79, 132.81, 131.48, 129.24, 126.93, 125.93, 121.33, 115.42, 99.76, 96.69 | rsc.org |
Note: The table presents a selection of reported NMR data. Direct comparison is for derivatives and not the parent 7-Bromopyrrolo[1,2-a]quinoxaline.
Impact of Substitution Patterns on Molecular Conformation and Reactivity Profiles
The substitution pattern on the pyrrolo[1,2-a]quinoxaline scaffold is a critical determinant of its three-dimensional shape and chemical reactivity. The nature and position of substituents can modulate the electronic properties, introduce steric hindrance, and create new opportunities for intermolecular interactions, all of which have profound implications for the design of analogues with specific biological targets.
The introduction of substituents at various positions can influence the planarity of the tricyclic system. For instance, bulky groups at the C1 or C4 positions could lead to a twisted conformation, which might affect the molecule's ability to intercalate with DNA or fit into the binding pocket of a protein. nih.gov Computational studies on substituted pyrrolo[1,2-a]quinoxalines have shown that even the introduction of phenyl and thiophene (B33073) groups can lead to deviations from planarity in the excited state. nih.gov
The reactivity of the pyrrolo[1,2-a]quinoxaline core is also highly dependent on the substitution pattern. Electron-donating groups on the benzene ring, such as a methyl group at the C7-position, have been observed to favor C3-bromination. nih.gov Conversely, electron-withdrawing groups on an aryl substituent at the C4-position also appear to enhance reactivity towards C3-bromination. nih.gov This highlights the complex interplay of electronic effects that govern the reactivity of this heterocyclic system.
Furthermore, the presence of specific functional groups can direct the course of chemical reactions. For example, the development of inhibitors for human protein kinase CK2 has been guided by introducing substituted phenylamino-carboxylic acid moieties onto the pyrrolo[1,2-a]quinoxaline scaffold. nih.gov The specific positioning of these substituents is crucial for achieving high inhibitory potency.
Table 2: Influence of Substituents on the Reactivity of Pyrrolo[1,2-a]quinoxalines
| Substituent Position | Substituent Type | Effect on Reactivity | Reference |
| C3 | Aryl group | Directs bromination to the C1 position. | nih.gov |
| C4 | Electron-withdrawing groups on aryl substituent | Enhances reactivity towards C3-bromination. | nih.gov |
| C6/C7 | Electron-donating groups (e.g., -CH₃) | Favors C3-bromination. | nih.gov |
| C4 | Phenyl and Thiophene groups | Influences photophysical properties and molecular conformation. | nih.gov |
Development of New Synthetic Strategies Guided by Structural Considerations
A deep understanding of the structural characteristics and reactivity of the pyrrolo[1,2-a]quinoxaline system is paramount for the rational design of new synthetic strategies. By considering the desired substitution patterns and the inherent reactivity of the core, chemists can devise efficient and selective methods to access novel analogues.
The regioselectivity of electrophilic substitution reactions, for example, directly informs the synthetic approach. To obtain C1-substituted derivatives, a common strategy involves first blocking the more reactive C3 position. Alternatively, directed metalation-lithiation followed by quenching with an electrophile can provide access to specific isomers that are not attainable through direct electrophilic substitution.
The development of one-pot and multi-component reactions represents a powerful approach to building molecular complexity from simple starting materials. For instance, the synthesis of pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrroles and various carbonyl compounds or cyclic ethers has been achieved through catalytic process. rsc.org These methods often rely on a cascade of reactions, where the initial structure formed guides the subsequent transformations.
Q & A
Q. What are the common synthetic methodologies for pyrrolo[1,2-a]quinoxaline derivatives, and how do they apply to 7-bromo-substituted analogs?
Pyrrolo[1,2-a]quinoxaline derivatives are typically synthesized via:
- Pictet–Spengler reaction : Using 1-(2-aminophenyl)pyrroles with aldehydes/ketones in ethanol catalyzed by Brønsted acids like p-dodecylbenzenesulfonic acid (p-DBSA) under ambient conditions, yielding dihydro intermediates that undergo oxidative dehydrogenation .
- Thermal decarbonylation : Thermolysis of 3-acylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones (PQTs) generates acyl(quinoxalin-2-yl)ketenes, which can be functionalized further .
- Catalytic cyclization : SnO2@MWCNTs nano-catalysts enable efficient synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrroles and aldehydes, with optimized reaction parameters (e.g., 80°C, 6 hours, 95% yield) .
For 7-bromo derivatives, bromination can be achieved via electrophilic substitution or transition-metal-catalyzed coupling, though regioselectivity must be carefully controlled .
Q. What spectroscopic techniques are critical for characterizing 7-bromopyrrolo[1,2-a]quinoxaline?
Key methods include:
- 1H/13C NMR : To confirm substitution patterns (e.g., bromine at C7) and monitor dihydro intermediates. For example, 4,5-dihydro derivatives show characteristic δ 3.5–4.0 ppm signals for the CH2 group .
- IR Spectroscopy : Detects functional groups (e.g., C-Br stretching at ~550 cm⁻¹) and dehydrogenation progress via loss of NH stretches .
- Mass Spectrometry : Validates molecular weight (e.g., 220.63 g/mol for 4-chloro-7-fluoro analog) and fragmentation patterns .
Advanced Research Questions
Q. How can regioselective C-H functionalization be achieved in pyrrolo[1,2-a]quinoxalines, specifically at the C7 position?
Regioselective bromination at C7 requires:
- Directing Groups : Electron-withdrawing substituents (e.g., nitro, carbonyl) can direct electrophilic bromination to specific positions via resonance or inductive effects.
- Catalytic Systems : p-Toluenesulfonic acid (p-TsOH) enhances selectivity in iodination reactions; similar strategies may apply to bromination .
- Radical Pathways : Cu-catalyzed reactions with alkylboronic acids enable C-H alkylation, suggesting bromine radicals could be harnessed for analogous functionalization .
Q. What are the contradictions in reported catalytic systems for pyrrolo[1,2-a]quinoxaline synthesis, and how can they be resolved?
- Transition-Metal Dependency : Traditional methods rely on Pd/Cu catalysts, but eco-friendly alternatives like SnO2@MWCNTs or p-DBSA achieve comparable yields without metals .
- Oxidant Requirements : Some protocols use TBHP (tert-butyl hydroperoxide), while others employ O2 as a green oxidant. The choice depends on substrate sensitivity and scalability .
Resolution involves systematic optimization (e.g., solvent, temperature) and mechanistic studies to identify rate-limiting steps.
Q. How does the bromine substituent at C7 influence the biological activity of pyrrolo[1,2-a]quinoxaline derivatives?
Bromine enhances:
- Electrophilicity : Facilitates covalent interactions with biological targets (e.g., enzymes or DNA).
- Lipophilicity : Improves membrane permeability, critical for anticancer/antimicrobial activity.
For example, 4-trichloromethylpyrrolo[1,2-a]quinoxalines exhibit antiplasmodial activity (IC50 = 0.8–2.3 µM), suggesting brominated analogs may show similar potency . SAR studies should compare 7-bromo derivatives with fluoro/chloro analogs to quantify substituent effects .
Methodological Challenges and Solutions
Q. How can researchers address low yields in the dehydrogenation of dihydropyrrolo[1,2-a]quinoxalines?
Q. What computational tools are recommended for predicting the reactivity of this compound?
- DFT Calculations : Model electronic effects of bromine on HOMO/LUMO levels and nucleophilic/electrophilic sites .
- Molecular Docking : Screen interactions with biological targets (e.g., Candida albicans efflux pumps) to prioritize synthetic targets .
Data Contradictions and Validation
- Synthetic Routes : (p-DBSA) and (SnO2@MWCNTs) report divergent catalysts for similar reactions. Validate via controlled experiments comparing yields, purity, and scalability.
- Biological Activity : While highlights antifungal activity, emphasizes cytotoxicity. Contextualize by testing 7-bromo derivatives across multiple assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
